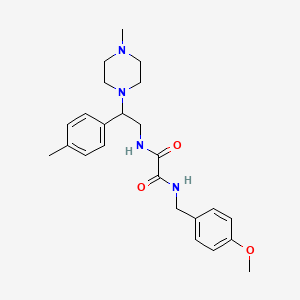

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-18-4-8-20(9-5-18)22(28-14-12-27(2)13-15-28)17-26-24(30)23(29)25-16-19-6-10-21(31-3)11-7-19/h4-11,22H,12-17H2,1-3H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUIZXWSHDMBAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic compound with potential pharmacological properties, particularly in the fields of medicinal chemistry and drug discovery. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C24H32N4O4

- Molecular Weight : 440.5 g/mol

- CAS Number : 903344-04-7

The compound features a complex structure characterized by a methoxybenzyl group, a piperazine moiety, and an oxalamide functional group. These structural elements suggest potential interactions with various biological targets due to their ability to participate in hydrogen bonding and other molecular interactions.

Biological Activity

Research indicates that this compound may exhibit several pharmacological activities:

- Antidepressant Effects : Compounds with similar piperazine structures have been investigated for their antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation.

- Antitumor Activity : Preliminary studies suggest that oxalamide derivatives can inhibit tumor growth. The specific mechanisms remain under investigation but may involve the modulation of cellular signaling pathways.

- Neurotransmitter Modulation : The presence of the piperazine moiety indicates potential interactions with neurotransmitter receptors, possibly affecting dopamine and serotonin pathways.

Mechanistic Insights

The exact biological mechanisms of this compound are not fully elucidated. However, initial data suggest that it may interact with:

- Neurotransmitter Receptors : Potential binding to serotonin and dopamine receptors could explain its antidepressant effects.

- Enzymatic Pathways : The compound may influence enzymes involved in metabolic processes or signal transduction pathways, contributing to its pharmacological effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Structural Features |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide | 898432-28-5 | Chlorobenzyl group |

| N1-(2-chlorophenyl)-N2-(2-methoxyethyl)oxalamide | 1798659-79-6 | Chlorophenyl group |

| N1-(5-chloropyridin-2-yl)-N2-(2-methoxyphenethyl)oxalamide | 2101954 | Pyridine ring |

This table highlights how variations in substituents can influence biological activity and pharmacokinetics.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

-

Antidepressant Activity :

- A study published in Journal of Medicinal Chemistry examined derivatives of piperazine and their effects on serotonin uptake, suggesting potential for antidepressant development.

-

Antitumor Studies :

- Research in Cancer Research indicated that oxalamides could inhibit cell proliferation in various cancer cell lines, supporting further exploration of this compound in oncology.

-

Neuropharmacological Effects :

- Investigations into similar compounds showed modulation of dopamine receptors, indicating a pathway for further studies on this compound's neuropharmacological profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Structural Analogues in Flavor Chemistry

Several oxalamides with modified benzyl and alkyl/aryl-ethyl groups have been studied as umami flavor enhancers. Key examples include:

Key Observations :

- The 4-methoxybenzyl group in the target compound replaces the 2,4-dimethoxybenzyl in S336, which may reduce steric hindrance and alter receptor binding .

Pharmacological and Toxicological Profiles

- 16.101: Shares metabolic pathways with S336, showing rapid hepatic metabolism without detectable amide hydrolysis products .

- Its structural similarity to S336 suggests a plausible NOEL >100 mg/kg bw/day, pending experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.